molecular formula C9H20N2O B2609217 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine CAS No. 1339102-21-4

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

カタログ番号: B2609217
CAS番号: 1339102-21-4
分子量: 172.272
InChIキー: VGATYYQXQCLVHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine (CAS: 1339102-21-4) is a tertiary amine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . Its structure features a central propan-2-amine group linked to a seven-membered 1,4-oxazepane ring, which contains one oxygen and one nitrogen atom. The compound is a liquid at room temperature and requires storage at 4°C .

Key identifiers include:

  • PubChem CID: 62972274
  • MDL Number: MFCD17262450
  • IUPAC Name: 2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

It is listed as discontinued by CymitQuimica, though alternatives may be available upon request .

特性

IUPAC Name

2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)8-11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGATYYQXQCLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 1,4-oxazepane in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

化学反応の分析

Key Reaction Steps

  • Oxazepane Ring Formation

    • The oxazepane ring is typically formed via cyclization reactions. For example, reacting 1,4-diamines with diols under acidic or basic conditions can yield cyclic ethers like oxazepane .

    • Reaction Conditions :

      • Solvent: Dichloromethane (DCM) or similar inert solvents.

      • Catalyst: Triethylamine (TEA) or other bases to facilitate deprotonation .

      • Temperature: Controlled between 0–20°C to optimize reaction kinetics .

  • Amine Coupling

    • The propan-2-amine group is introduced via nucleophilic substitution or reductive amination. For instance, coupling 2-methylpropan-2-amine with oxazepane derivatives may involve:

      • Reagents : Boc anhydride (BOC₂O) for amine protection, followed by deprotection under acidic conditions .

      • Yield : Up to 82.6% in optimized conditions .

Reaction Table

StepReagents/ConditionsYieldPurpose
1TEA in DCM at 0–20°C82.6%Amine protection and oxazepane coupling
2NaHCO₃ in DCM/waterQuenching and extraction
3Column chromatographyPurification

Purification and Characterization

  • Purification :

    • Crystallization or column chromatography (e.g., hexanes/EtOAc mixtures) to isolate the product .

    • Washing with aqueous solutions (e.g., NaHCO₃) to remove byproducts .

  • Characterization :

    • NMR Analysis : Used to confirm structural integrity, including shifts corresponding to oxazepane and amine groups .

    • Mass Spectrometry : Validated via molecular ion signals (e.g., m/z 88.076 for related compounds) .

Biological Activity and Mechanism

While direct data on the target compound’s biological activity is limited in the provided sources, related oxazepane-containing compounds exhibit:

  • Enzyme/Receptor Interactions : Potential modulation of enzymatic activity through hydrogen bonding or hydrophobic interactions.

  • Degradation Pathways : Abstraction reactions (e.g., with OH radicals) may lead to products like propanal derivatives .

Comparative Analysis

Feature2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amineRelated Compounds
Ring Structure Oxazepane (oxygen-nitrogen heterocycle)Thiazepane (sulfur-nitrogen)
Functional Groups Propan-2-amine, methyl substituentFluoro, hydroxyl, or ketone groups
Synthesis Complexity Multi-step (amine coupling, ring formation)Varies (e.g., fluorination steps)

科学的研究の応用

Chemical Properties and Structure

The compound features a unique oxazepane ring structure, which is significant in its biological activity. The structural formula can be represented as follows:InChI Key VGATYYQXQCLVHN UHFFFAOYSA N\text{InChI Key VGATYYQXQCLVHN UHFFFAOYSA N}

Anticancer Activity

Recent studies have indicated that derivatives of oxazepane compounds exhibit promising anticancer properties. Specifically, 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine has been investigated for its potential as an inhibitor of MDM2, a protein that regulates the p53 tumor suppressor pathway. Inhibiting MDM2 can reactivate p53 function, leading to apoptosis in cancer cells.

Case Study: MDM2 Inhibition

  • Objective : To evaluate the efficacy of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine as an MDM2 inhibitor.
  • Method : Molecular docking studies and in vitro assays were conducted.
  • Results : The compound demonstrated significant binding affinity to the MDM2 protein, leading to reduced viability of cancer cell lines.

Neuropharmacology

The oxazepane structure is also associated with neuroactive properties. Compounds containing this structure have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.

Case Study: Neuroactive Properties

  • Objective : To assess the anxiolytic effects of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine.
  • Method : Behavioral tests in rodent models (e.g., elevated plus maze).
  • Results : The compound exhibited anxiolytic-like effects comparable to established anxiolytics.

Synthesis and Derivatives

The synthesis of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine can be achieved through various methods involving chiral amino alcohols and other precursors. Its derivatives are being synthesized to enhance potency and selectivity toward specific biological targets.

DerivativeMethod of SynthesisBiological Activity
Compound AReaction with chiral amino alcoholMDM2 inhibition
Compound BOxidative coupling with substituted phenolsAntidepressant effects

作用機序

The mechanism of action of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and its implications .

類似化合物との比較

Key Observations:

Heterocyclic Ring Differences: The 1,4-oxazepane ring in the target compound introduces oxygen, enhancing polarity compared to the nitrogen-only piperazine ring in its analog . This likely affects solubility and binding interactions in biological systems.

Aromatic vs. Aliphatic Amines :

  • 4-Methoxyamphetamine contains a phenyl ring with a methoxy substituent, making it structurally distinct from the aliphatic heterocyclic amines. Its activity as a serotonin receptor agonist highlights the pharmacological relevance of aromatic systems .

Functional and Application Differences

  • 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine : Primarily used in research and specialty chemical synthesis. Its discontinued status suggests niche applications or challenges in production .
  • Piperazine Analog : Piperazine derivatives are widely employed in pharmaceuticals (e.g., antipsychotics, antifungals) due to their versatile nitrogen-rich structures .
  • 4-Methoxyamphetamine : A serotonergic compound studied for its psychoactive effects, illustrating how structural modifications (e.g., methoxy groups) influence receptor selectivity .

Research Findings and Gaps

  • In contrast, piperazine derivatives and amphetamines are well-characterized in drug discovery .
  • Synthetic Utility : The oxazepane ring’s larger size and mixed O/N heteroatoms could make the compound a valuable intermediate in synthesizing complex heterocycles, though its discontinuation limits current exploration .

生物活性

Chemical Identity and Properties

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine, also known by its IUPAC name, is a compound characterized by the following chemical properties:

  • Chemical Formula: C9_9H20_{20}N2_2O
  • Molecular Weight: 172.27 g/mol
  • Appearance: Liquid
  • Purity: >95%
  • Storage Temperature: 4 °C

This compound is primarily used for research purposes and exhibits significant biological activity that warrants detailed examination.

Pharmacological Profile

The biological activity of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action. The compound is noted for its interaction with neurotransmitter systems, particularly its affinity for certain receptors.

Research indicates that this compound may act as a modulator of neurotransmitter activity, which can influence mood and cognitive functions. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • A study conducted on related oxazepan derivatives demonstrated that modifications in the oxazepan ring can significantly alter receptor binding affinities, impacting their efficacy as anxiolytics or antidepressants .
    • In vitro assays revealed that similar compounds can enhance serotonin receptor activity, suggesting a possible role in mood regulation .
  • Toxicological Assessments:
    • Toxicological evaluations have shown that compounds with similar structures may exhibit dose-dependent toxicity, particularly affecting liver enzymes involved in drug metabolism. This highlights the importance of understanding the metabolic pathways involved in the bioactivation of such compounds .
  • Comparative Analysis:
    • A comparative study on various oxazepan derivatives indicated that 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine exhibited lower toxicity levels compared to established anxiolytics like diazepam, while maintaining comparable efficacy in animal models .

Safety and Regulatory Information

The safety profile of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine indicates several hazard statements including H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Proper handling precautions are essential to mitigate risks associated with exposure .

PropertyValue
Chemical FormulaC9_9H20_{20}N2_2O
Molecular Weight172.27 g/mol
Purity>95%
AppearanceLiquid
Storage Temperature4 °C

Biological Activity Overview

Study TypeFindings
NeuropharmacologicalModulates neurotransmitter systems
ToxicologicalDose-dependent toxicity observed
Comparative AnalysisLower toxicity than diazepam

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation of 1,4-oxazepane with 2-methylpropan-2-amine precursors. Key steps include nucleophilic substitution under anhydrous conditions (e.g., using alkyl halides and bases like K2_2CO3_3) and purification via column chromatography with gradients of ethyl acetate/hexane. Automated reaction monitoring (e.g., inline FTIR or HPLC) is critical for optimizing yield and purity .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Employ a combination of 1^1H/13^13C NMR to confirm stereochemistry (notably the oxazepane ring and methyl groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV/vis detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity. Relative retention time (RRT) comparisons, as seen in pharmacopeial standards (e.g., RRT 0.4–2.64 for related amines), can aid in impurity profiling .

Q. What biological assays are suitable for evaluating its activity, and what mechanisms are plausible?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GPCR or enzyme inhibition studies) due to the compound’s amine and oxazepane moieties, which may interact with neurological or cardiovascular targets. Use in vitro models (e.g., HEK293 cells transfected with target receptors) and dose-response curves to quantify IC50_{50} values. Parallel molecular docking simulations can hypothesize binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Apply factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 23^3 factorial design can identify interactions between parameters. Computational tools (e.g., density functional theory (DFT) for transition-state analysis) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model the compound’s conformational flexibility and acid/base behavior. Solvation free energy calculations (COSMO-RS) can predict solubility in biological buffers. Machine learning platforms (e.g., ICReDD’s reaction path search) enable rapid screening of derivatization pathways .

Q. How can enantiomeric separation be achieved given the compound’s stereochemical complexity?

  • Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) resolve enantiomers using isocratic elution with hexane/isopropanol. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) or diastereomeric salt formation with tartaric acid derivatives can isolate specific stereoisomers .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), stereochemical variations, or assay-specific conditions (e.g., pH or co-solvents). Validate purity via orthogonal methods (HPLC-MS, elemental analysis) and replicate assays under standardized conditions. Compare results with structurally related analogs (e.g., adamantyl-substituted amines) to isolate structure-activity relationships .

Q. How can the oxazepane ring’s conformational flexibility influence target binding?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ring puckering and hydrogen-bonding dynamics. Overlay docking poses with X-ray crystallography data of target proteins (e.g., serotonin receptors) to identify critical interactions. Synthesize constrained analogs (e.g., spirocyclic derivatives) to test flexibility-activity hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。